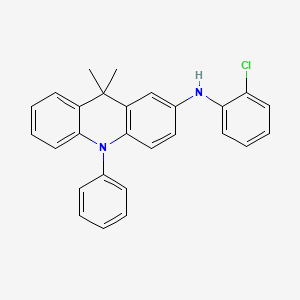
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a complex structure with multiple aromatic rings and a chlorine substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves coupling the acridine core with the 2-chlorophenyl group and the dimethyl and phenyl substituents under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted acridine derivatives
Scientific Research Applications
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in anticancer research.
Proflavine: Another acridine derivative with antimicrobial properties and used in wound dressings.
Amsacrine: An acridine-based anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the 2-chlorophenyl group and the dimethyl and phenyl substituents contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H23ClN2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine |
InChI |
InChI=1S/C27H23ClN2/c1-27(2)21-12-6-9-15-25(21)30(20-10-4-3-5-11-20)26-17-16-19(18-22(26)27)29-24-14-8-7-13-23(24)28/h3-18,29H,1-2H3 |
InChI Key |
JXQJVZQSSOZBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
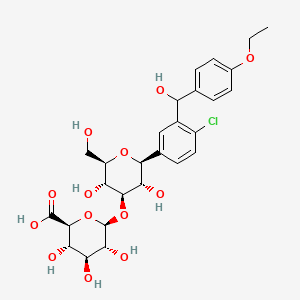
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
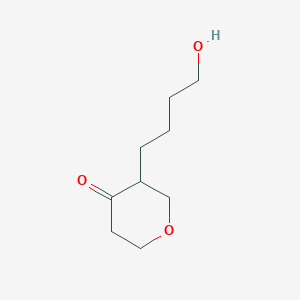
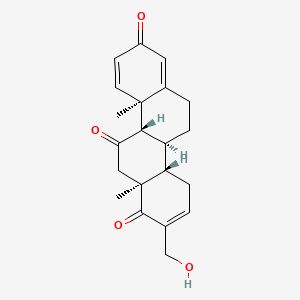

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
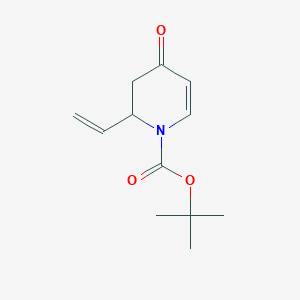

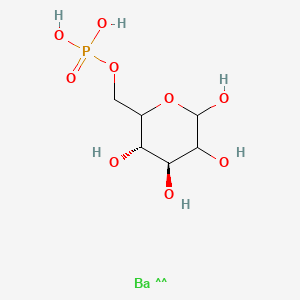
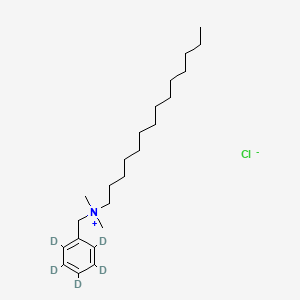
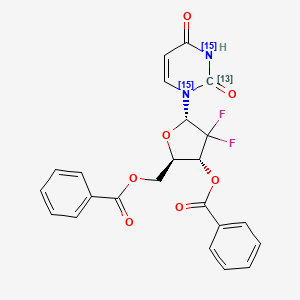
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
